molecular formula C17H23BrN2O3 B15303130 Tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate CAS No. 1370600-54-6

Tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate

Cat. No.: B15303130
CAS No.: 1370600-54-6
M. Wt: 383.3 g/mol
InChI Key: UUISCRAGFNILKA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H25BrN2O2. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of various pharmaceuticals and bioactive molecules. The presence of the tert-butyl group and the brominated benzoyl moiety in its structure makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-bromo-2-methylbenzoyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzoyl moiety can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products

    Substitution: Substituted benzoyl piperazine derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The brominated benzoyl moiety can enhance the compound’s binding affinity to its targets, leading to potent biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromo-3-methylphenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate is unique due to the presence of the 4-bromo-2-methylbenzoyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

1370600-54-6

Molecular Formula

C17H23BrN2O3

Molecular Weight

383.3 g/mol

IUPAC Name

tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H23BrN2O3/c1-12-11-13(18)5-6-14(12)15(21)19-7-9-20(10-8-19)16(22)23-17(2,3)4/h5-6,11H,7-10H2,1-4H3

InChI Key

UUISCRAGFNILKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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